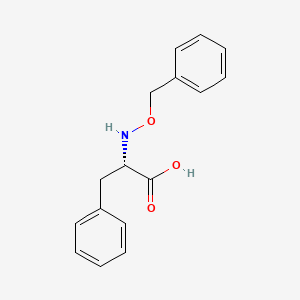![molecular formula C15H24O B14638518 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 55770-98-4](/img/structure/B14638518.png)
1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with a complex structure that includes multiple methyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methyl and butenyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the cyclohexene ring from linear precursors.
Alkylation reactions: Introduction of methyl groups using reagents like methyl iodide.
Addition reactions: Incorporation of the butenyl group through reactions with alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalytic processes: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethanone
- (6R,11S)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
- 3-methylbut-2-en-1-ol
Uniqueness
1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific arrangement of functional groups and the presence of both a cyclohexene ring and a butenyl side chain
Properties
CAS No. |
55770-98-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[3,6-dimethyl-5-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-6-10(2)7-14-8-11(3)9-15(12(14)4)13(5)16/h6,8,12,14-15H,7,9H2,1-5H3 |
InChI Key |
QZTMQJOSKOROBE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1C=C(CC(C1C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


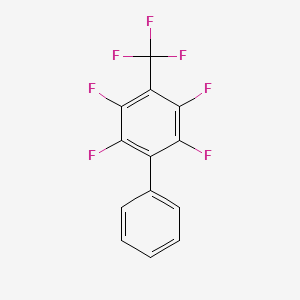
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
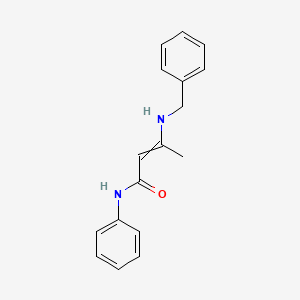
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
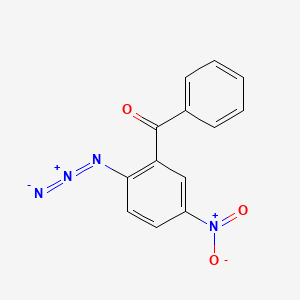
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
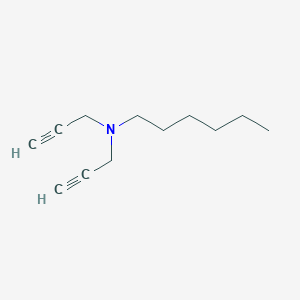

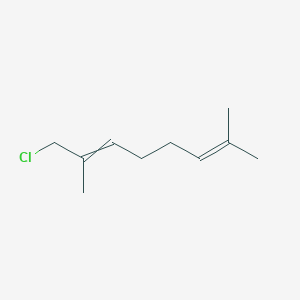
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
